molecular formula C23H25N5O6 B020603 7'-Hydroxydoxazosin CAS No. 102932-28-5

7'-Hydroxydoxazosin

Cat. No.: B020603
CAS No.: 102932-28-5
M. Wt: 467.5 g/mol
InChI Key: UQIVDURXFIFFOY-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

Target of Action

7’-Hydroxydoxazosin, a derivative of Doxazosin, primarily targets the alpha-1 adrenergic receptors . These receptors are located on vascular smooth muscle and play a crucial role in regulating blood pressure and urinary obstruction due to benign prostatic hyperplasia .

Mode of Action

7’-Hydroxydoxazosin acts as an alpha-1 antagonist . It selectively inhibits the postsynaptic alpha-1 receptors on vascular smooth muscle by nonselectively blocking the alpha-1a, alpha-1b, and alpha-1d subtypes . This inhibition results in vasodilation of veins and arterioles, leading to a decrease in total peripheral resistance and blood pressure .

Biochemical Pathways

Doxazosin affects the alpha-adrenergic receptor signaling pathway , leading to the relaxation of smooth muscle in the prostate and bladder neck, which helps to improve urine flow and reduce the symptoms of BPH .

Pharmacokinetics

Doxazosin, from which 7’-Hydroxydoxazosin is derived, is extensively metabolized, with only about 5% of the administered dose excreted unchanged in urine . The oral bioavailability of Doxazosin has been calculated to be about 65%, and the terminal elimination half-life is approximately 22 hours . Metabolism occurs via O-demethylation of the quinazoline nucleus of doxazosin or via hydroxylation of its benzodioxan portion .

Result of Action

The action of 7’-Hydroxydoxazosin results in the vasodilation of veins and arterioles and a decrease in total peripheral resistance and blood pressure . This leads to improved urine flow and reduced symptoms of benign prostatic hyperplasia .

Future Directions

One study suggests that 7’-Hydroxydoxazosin and other metabolites of doxazosin may possess antioxidative properties . This opens up potential avenues for future research into the therapeutic applications of 7’-Hydroxydoxazosin and other doxazosin metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7’-Hydroxydoxazosin typically involves the hydroxylation of doxazosin. This process can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions .

Industrial Production Methods: Industrial production of 7’-Hydroxydoxazosin involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 7’-Hydroxydoxazosin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(6-hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O6/c1-31-17-10-14-15(11-18(17)32-2)25-23(26-21(14)24)28-7-5-27(6-8-28)22(30)20-12-33-19-9-13(29)3-4-16(19)34-20/h3-4,9-11,20,29H,5-8,12H2,1-2H3,(H2,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIVDURXFIFFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=C(O4)C=CC(=C5)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50908128
Record name (6-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102932-28-5
Record name 6-Hydroxydoxazosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102932285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7'-HYDROXYDOXAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1I8M9BX3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Does 7'-hydroxydoxazosin share the same mechanism of action on endothelium-derived relaxing factor (EDRF) as doxazosin?

A2: While doxazosin has been shown to enhance EDRF activity, potentially through the displacement of α1-agonists from their receptors [, ], the provided research doesn't offer conclusive data on this compound's direct effect on EDRF. Further research is needed to understand if this compound shares this mechanism or possesses distinct interactions with EDRF.

Q2: What is the significance of this compound being associated with albumin rather than directly integrating into LDL like probucol?

A3: Unlike probucol which directly incorporates into LDL, this compound appears to primarily associate with albumin and exist freely in solution []. This suggests a distinct antioxidant mechanism, potentially targeting oxidative events in the aqueous environment surrounding LDL rather than within the lipoprotein itself. Further investigation into this unique action could provide valuable insights into novel antioxidant strategies and their implications for atherosclerosis prevention.

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